1-Allylquinazolin-4(1H)-one
Description
1-Allylquinazolin-4(1H)-one is a heterocyclic compound featuring a quinazolinone core substituted with an allyl group at the N1 position. Quinazolinones are structurally characterized by a fused bicyclic system of benzene and pyrimidine rings, which confers unique electronic and steric properties.
Properties
CAS No. |
28899-21-0 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-prop-2-enylquinazolin-4-one |
InChI |
InChI=1S/C11H10N2O/c1-2-7-13-8-12-11(14)9-5-3-4-6-10(9)13/h2-6,8H,1,7H2 |
InChI Key |
HJAGMWZVOZVIBM-UHFFFAOYSA-N |
SMILES |
C=CCN1C=NC(=O)C2=CC=CC=C21 |
Canonical SMILES |
C=CCN1C=NC(=O)C2=CC=CC=C21 |
Other CAS No. |
28899-21-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Physicochemical Properties
Key structural differences among quinazolinone derivatives arise from substituents at the N1 and C2 positions. For example:
- 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one : A bulky cyclohexyl group at C2 and a phenyl group at N1 increase molecular weight (304.39 g/mol) and hydrophobicity, impacting bioavailability .
- 1-Ethylquinazolin-4(1H)-one : A simpler ethyl substituent at N1 results in a lower molecular weight (174.20 g/mol) and higher polarity compared to allyl or cyclohexyl analogs .
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1-Allylquinazolin-4(1H)-one | C₁₁H₁₀N₂O | 186.21* | N1-allyl, C2-unsubstituted |
| 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one | C₂₀H₂₀N₂O | 304.39 | N1-phenyl, C2-cyclohexyl |
| 1-Ethylquinazolin-4(1H)-one | C₁₀H₁₀N₂O | 174.20 | N1-ethyl, C2-unsubstituted |
*Calculated based on analog data.
Spectroscopic Characterization
NMR data for quinazolinones reveal substituent-dependent shifts:
- 1H NMR : Allyl protons in this compound would exhibit characteristic resonances between δ 5.0–6.0 ppm (alkene protons) and δ 3.0–4.0 ppm (allylic CH₂), similar to streptochlorin’s allyl signals .

- 13C NMR: The carbonyl carbon (C4) in quinazolinones typically appears near δ 160–170 ppm, as seen in 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one .
Table 3: NMR Data Comparison
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